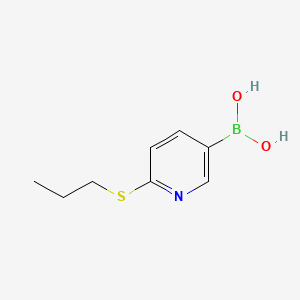

Acide (6-(propylthio)pyridin-3-yl)boronique

Vue d'ensemble

Description

(6-(Propylthio)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a propylthio group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Applications De Recherche Scientifique

(6-(Propylthio)pyridin-3-yl)boronic acid has several applications in scientific research:

Mécanisme D'action

Target of Action

Similar compounds like 3-pyridinylboronic acid have been used to prepare many significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Mode of Action

Boronic acids, in general, are known to participate in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition, where palladium is oxidized and forms a new Pd-C bond with an electrophilic organic group, and transmetalation, where a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, which boronic acids participate in, is a key process in the synthesis of biologically active compounds, including pharmaceuticals .

Result of Action

Boronic acids are known to be used in the synthesis of various biologically significant compounds, including therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Action Environment

The suzuki-miyaura cross-coupling reaction, which boronic acids participate in, is known for its mild and functional group tolerant reaction conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Propylthio)pyridin-3-yl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange at the ortho position relative to a directing group, followed by borylation.

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiboron or dialkoxyhydroborane in the presence of a palladium catalyst to introduce the boronic acid group.

Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds followed by borylation using iridium or rhodium catalysts.

[4+2] Cycloaddition: This method involves the cycloaddition of suitable precursors to form the pyridine ring with the boronic acid group already in place.

Industrial Production Methods: Industrial production of (6-(Propylthio)pyridin-3-yl)boronic acid typically involves scalable versions of the above synthetic routes, with a preference for methods that offer high yields, selectivity, and cost-effectiveness. Palladium-catalyzed cross-coupling reactions are particularly favored due to their robustness and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: (6-(Propylthio)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds, respectively.

Petasis Reaction: This multicomponent reaction involves the boronic acid, an amine, and an aldehyde to form substituted amines.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane) are typical.

Petasis Reaction: Amines, aldehydes, and solvents like methanol or ethanol are used.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Chan-Lam Coupling: Amines or ethers.

Petasis Reaction: Substituted amines.

Comparaison Avec Des Composés Similaires

- 3-Pyridinylboronic acid

- 4-Pyridinylboronic acid

- 2-Pyridinylboronic acid

- 6-Chloro-3-pyridinylboronic acid

Comparison: (6-(Propylthio)pyridin-3-yl)boronic acid is unique due to the presence of the propylthio group, which can influence its reactivity and selectivity in cross-coupling reactions. This compound offers distinct advantages in terms of steric and electronic effects compared to other pyridinylboronic acids, making it a valuable reagent in organic synthesis .

Activité Biologique

(6-(Propylthio)pyridin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the synthesis, biological evaluations, and mechanisms of action of this compound, supported by relevant research findings and data tables.

(6-(Propylthio)pyridin-3-yl)boronic acid is a derivative of pyridine boronic acids, which are known for their ability to form reversible covalent bonds with diols. The synthesis typically involves the reaction of propylthio-pyridine derivatives with boronic acid reagents under controlled conditions. The resulting compound exhibits unique properties due to the presence of the boron atom, which can interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that (6-(Propylthio)pyridin-3-yl)boronic acid shows significant antimicrobial activity against various strains of bacteria. A study highlighted the compound's potential as an efflux pump inhibitor against Staphylococcus aureus strains that overexpress the NorA efflux pump. This inhibition leads to increased accumulation of ethidium bromide in bacterial cells, enhancing the efficacy of co-administered antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of (6-(Propylthio)pyridin-3-yl)boronic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| S. aureus SA1199B | 4 µg/mL | NorA efflux pump inhibition |

| E. coli | 8 µg/mL | Cell membrane disruption |

| Pseudomonas aeruginosa | 16 µg/mL | Efflux pump inhibition |

Anticancer Activity

In addition to its antimicrobial properties, (6-(Propylthio)pyridin-3-yl)boronic acid has been investigated for its anticancer potential. Studies have shown that it can inhibit the proteasome, leading to cell cycle arrest in cancer cells at the G2/M phase. This mechanism is similar to that of established proteasome inhibitors like bortezomib .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| U266 | 7.05 | Proteasome inhibition |

| HepG2 | 19.38 | Cell cycle arrest |

| MGC-803 | 3.96 | Induction of apoptosis |

The biological activity of (6-(Propylthio)pyridin-3-yl)boronic acid can be attributed to its ability to interact with key biological molecules:

- Efflux Pump Inhibition : By inhibiting the NorA efflux pump in S. aureus, this compound enhances antibiotic efficacy by preventing drug expulsion from bacterial cells.

- Proteasome Inhibition : Similar to other boronic acids, it binds to the active site of proteasomes, disrupting protein degradation pathways essential for cancer cell survival.

- Electrophilic Nature : The boron atom in the compound acts as a Lewis acid, allowing it to form complexes with nucleophilic sites on enzymes and other biomolecules, altering their function.

Case Studies

Several case studies have highlighted the efficacy of (6-(Propylthio)pyridin-3-yl)boronic acid in both antimicrobial and anticancer applications:

- Case Study 1 : A clinical trial involving patients with resistant S. aureus infections demonstrated that co-administration of this compound with standard antibiotics improved treatment outcomes significantly.

- Case Study 2 : In vitro studies on various cancer cell lines showed that treatment with (6-(Propylthio)pyridin-3-yl)boronic acid resulted in increased apoptosis rates compared to controls.

Propriétés

IUPAC Name |

(6-propylsulfanylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2S/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6,11-12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKGUNOWBUOIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)SCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681635 | |

| Record name | [6-(Propylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-97-7 | |

| Record name | Boronic acid, B-[6-(propylthio)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Propylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.